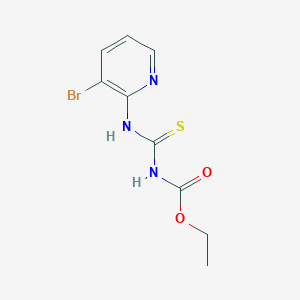
乙酸氨基-(3-溴吡啶-2-基)甲硫氨酸乙酯
描述
Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate is a chemical compound with the molecular formula C9H10BrN3O2S . It has a molecular weight of 304.16 .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate are not detailed in the search results, related compounds have been synthesized from α-bromoketones and 2-aminopyridine . This suggests that Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate may also participate in similar reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate are not fully detailed in the search results. The compound has a molecular weight of 304.16 , but other properties such as boiling point and solubility are not provided.科学研究应用
核医学和放射性药物: (Nabati, 2018) 讨论了相关化合物在核医学中的应用,特别是作为诊断放射性药物的配体。该研究重点关注了双(N-乙氧基-N-乙基-二硫代氨基甲酸酯)亚硝酸锝-99m的稳定性、反应性和性质,该化合物用于心肌灌注成像。
潜在抗癌剂: (Temple 等人,1983) 的研究探索了合成与氨基-(3-溴吡啶-2-基)甲硫代氨基甲酸乙酯相关的化合物的可能性,以用作潜在的抗癌剂。该研究检查了它们对癌症模型中细胞增殖和存活的影响。
绿色化学和抗菌活性: (Kishore 等人,2019) 提出了一种合成环状二硫代氨基甲酸酯的绿色方法,展示了该化合物对致病细菌和真菌的抗菌活性。
铜催化的反应: (Lang 等人,2001) 的一项研究讨论了溴吡啶在铜催化下转化为氨基吡啶的过程,展示了此类化合物在化学合成中的相关性。
配合物的合成和表征: (Alverdi 等人,2004) 进行的研究涉及 Pt(II) 和 Pd(II) 二硫代氨基甲酸酯配合物的合成和表征。该研究还包括这些配合物的细胞毒性测定。
农业中产甲烷抑制剂: (Zhou 等人,2011) 的工作调查了各种化合物的影响,包括氨基-(3-溴吡啶-2-基)甲硫代氨基甲酸乙酯,作为产甲烷抑制剂。这项研究在减少反刍动物农业中甲烷生产的背景下尤为重要。
未来方向
属性
IUPAC Name |
ethyl N-[(3-bromopyridin-2-yl)carbamothioyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2S/c1-2-15-9(14)13-8(16)12-7-6(10)4-3-5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEUKZNLWJFVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2826051.png)
![2-Ethoxy-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2826052.png)
![3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826054.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826055.png)

![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2826057.png)
![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2826060.png)
![(E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2826062.png)

![3,4,5-trimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826066.png)
![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine](/img/structure/B2826067.png)


